molecular formula C5H4N2O2 B7776485 2-Nitropyridine CAS No. 56778-64-4

2-Nitropyridine

Cat. No.: B7776485
CAS No.: 56778-64-4
M. Wt: 124.10 g/mol
InChI Key: HLTDBMHJSBSAOM-UHFFFAOYSA-N
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Description

2-Nitropyridine is an organic compound with the molecular formula C5H4N2O2 . It is a derivative of pyridine, where a nitro group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitropyridine can be synthesized through the nitration of pyridine. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite ion (HSO3-) in water to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the nitration of pyridine under controlled conditions to ensure high yields and purity. The reaction typically requires a nitrating agent, such as nitric acid, and a solvent like sulfuric acid to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Nitropyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitropyridine N-oxide.

    Reduction: The nitro group can be reduced to an amino group, forming 2-aminopyridine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

2-Nitropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research has explored its potential in developing drugs for various diseases due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitropyridine involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, affecting their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 3-Nitropyridine
  • 4-Nitropyridine
  • 2-Aminopyridine
  • 2-Chloropyridine

Comparison: 2-Nitropyridine is unique due to the position of the nitro group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. For example, 3-nitropyridine and 4-nitropyridine have different reactivity patterns due to the different positions of the nitro group. 2-Aminopyridine and 2-chloropyridine, while similar in structure, have different functional groups that lead to different chemical behaviors and applications .

Properties

IUPAC Name

2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-7(9)5-3-1-2-4-6-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTDBMHJSBSAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878766
Record name 2-NITROPYRIDINE
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Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15009-91-3, 56778-64-4
Record name Pyridine, 2-nitro-
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Record name Pyridine, nitro-
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Record name 2-NITROPYRIDINE
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Record name 2-NITROPYRIDINE
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Record name 2-NITROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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